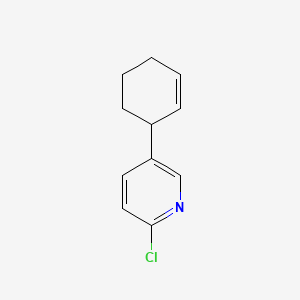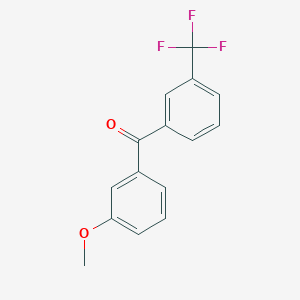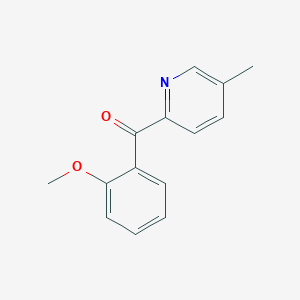
5-氯-2-(吡啶-3-氧基)-苯胺二盐酸盐
描述
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group, a pyridin-3-yloxy moiety, and a phenylamine structure, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can inhibit multiple receptor tyrosine kinases . This suggests that 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride might interact with its targets and induce changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that this compound may also influence several biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化分析
Biochemical Properties
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with receptor tyrosine kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving receptor tyrosine kinases. This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . For example, in certain cancer cell lines, it has been reported to inhibit cell growth by interfering with specific signaling pathways .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in gene expression by altering transcription factor activity. Additionally, it can interact with DNA and RNA, affecting their stability and function . The compound’s ability to form hydrogen bonds and hydrophobic interactions is crucial for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell growth or altered metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism can result in the formation of active or inactive metabolites, influencing its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride typically involves the following steps:
Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of 5-chloro-2-nitrophenol with 3-hydroxypyridine to form 5-chloro-2-(pyridin-3-yloxy)nitrobenzene.
Reduction Reaction: The nitro group in 5-chloro-2-(pyridin-3-yloxy)nitrobenzene is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 5-chloro-2-(pyridin-3-yloxy)phenylamine.
Formation of Dihydrochloride Salt: Finally, the free base 5-chloro-2-(pyridin-3-yloxy)phenylamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenylamine derivatives.
相似化合物的比较
- 5-Chloro-2-(pyridin-2-yloxy)-phenylamine dihydrochloride
- 5-Chloro-2-(pyridin-4-yloxy)-phenylamine dihydrochloride
- 5-Bromo-2-(pyridin-3-yloxy)-phenylamine dihydrochloride
Comparison:
- Structural Differences: The position of the pyridinyl group (2, 3, or 4) or the halogen (chloro or bromo) can influence the compound’s reactivity and binding affinity.
- Reactivity: The presence of different substituents can alter the compound’s reactivity in chemical reactions.
- Biological Activity: Variations in structure can lead to differences in biological activity, such as enzyme inhibition or receptor binding.
属性
IUPAC Name |
5-chloro-2-pyridin-3-yloxyaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O.2ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;;/h1-7H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXTHJQACBZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)



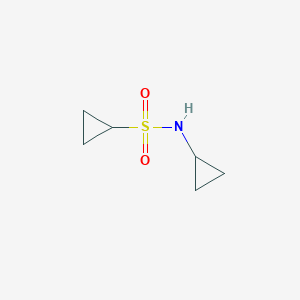

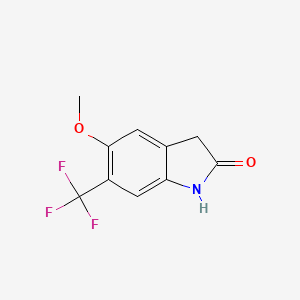
![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)
